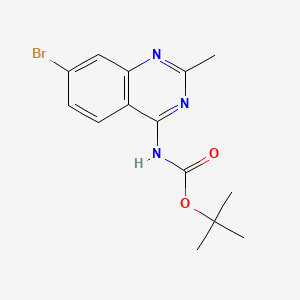
tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a bromine atom and a tert-butyl carbamate group adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group can be introduced by reacting the amine group of the quinazoline derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted quinazoline derivatives can be formed.
Deprotection Reactions: The major product is the free amine derivative of the quinazoline compound.
Aplicaciones Científicas De Investigación
Chemistry:
Protecting Group: tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate is used as a protecting group for amines in organic synthesis, allowing for selective reactions on other functional groups.
Biology and Medicine:
Pharmaceutical Intermediates: The compound can serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting kinase enzymes due to the quinazoline core.
Industry:
Material Science: It can be used in the development of advanced materials, including polymers and coatings, where specific functional groups are required.
Mecanismo De Acción
The mechanism of action of tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine is released, which can then engage in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.
Comparación Con Compuestos Similares
tert-Butyl (7-chloro-2-methylquinazolin-4-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl (7-fluoro-2-methylquinazolin-4-yl)carbamate: Similar structure but with a fluorine atom instead of bromine.
tert-Butyl (7-iodo-2-methylquinazolin-4-yl)carbamate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in tert-Butyl (7-bromo-2-methylquinazolin-4-yl)carbamate provides unique reactivity compared to its halogenated counterparts. Bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H16BrN3O2 |
|---|---|
Peso molecular |
338.20 g/mol |
Nombre IUPAC |
tert-butyl N-(7-bromo-2-methylquinazolin-4-yl)carbamate |
InChI |
InChI=1S/C14H16BrN3O2/c1-8-16-11-7-9(15)5-6-10(11)12(17-8)18-13(19)20-14(2,3)4/h5-7H,1-4H3,(H,16,17,18,19) |
Clave InChI |
RLYGYBSUZOBZGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2)Br)C(=N1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


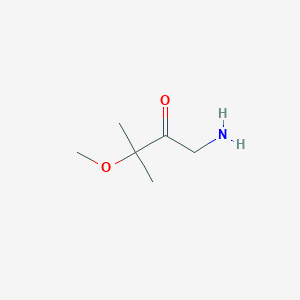


![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13498734.png)
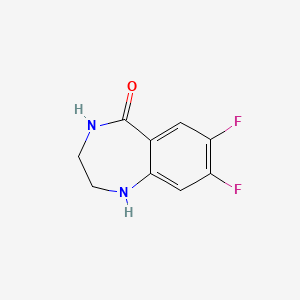
![6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498745.png)
![Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate](/img/structure/B13498758.png)
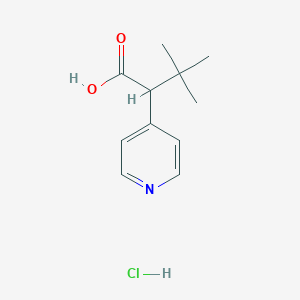
![Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13498777.png)
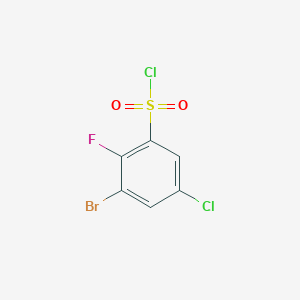
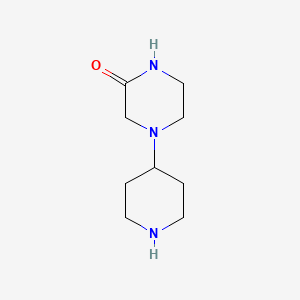

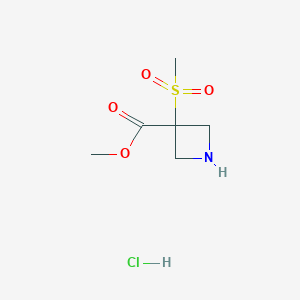
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13498814.png)
